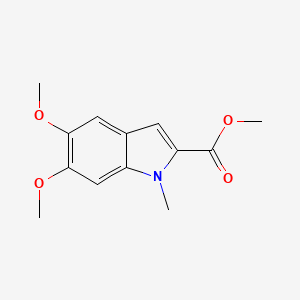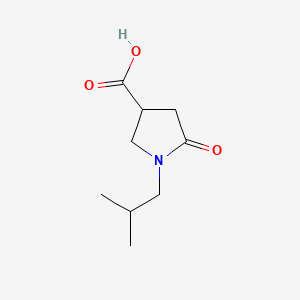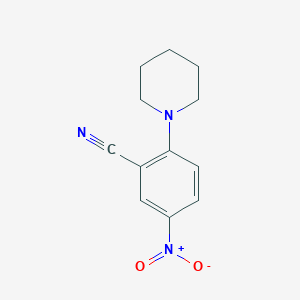
2,2-Dimethyloxan-4-ol
説明
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that can provide insights into the reactivity and stability of various functional groups. In the case of dimethyl[2,4-dioxo(1H,3H)pyrimido]tetrathiafulvalene, the efficient synthesis process is highlighted, which also underscores the molecule's ability to form intermolecular hydrogen bonds similar to those found in nucleic acid base pairs . Similarly, the synthesis of dimethyl 2,2'-bithiophenedicarboxylates involves a series of reactions that result in compounds with different solid-state structures, influenced by the steric and electrostatic interactions of the functional groups . The synthesis of 2,4-dimethyldocosanoic acid, a component of Mycobacterium tuberculosis glycolipid antigens, involves resolving chiral centers and protecting groups to yield the final product, showcasing the importance of stereochemistry in organic synthesis .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their reactivity, physical properties, and potential applications. The X-ray crystal structure of the synthesized dimethyl[2,4-dioxo(1H,3H)pyrimido]tetrathiafulvalene reveals its ability to participate in hydrogen bonding, which is significant for its charge-transfer properties . The solid-state structures of dimethyl 2,2'-bithiophenedicarboxylates demonstrate how slight variations in the positioning of functional groups can lead to significant differences in molecular conformation, affecting the overall properties of the molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these molecules are indicative of their potential reactivity in different environments. For instance, the ability of dimethyl[2,4-dioxo(1H,3H)pyrimido]tetrathiafulvalene to form hydrogen bonds suggests that it could participate in specific recognition processes or form stable charge-transfer complexes . The conformational differences observed in the dimethyl 2,2'-bithiophenedicarboxylates could influence their reactivity and the formation of polymers or other supramolecular structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of a molecule are directly related to its structure. The electrochemical properties of dimethyl[2,4-dioxo(1H,3H)pyrimido]tetrathiafulvalene, as well as its spectroscopic characteristics, are essential for its potential application in electronic devices . The planarity and dihedral angles of the thiophene rings in dimethyl 2,2'-bithiophenedicarboxylates affect their electronic properties and could be exploited in the design of organic semiconductors . The synthesis of 2,4-dimethyldocosanoic acid and its resolution into chiral forms could have implications for the development of lipid-based drug delivery systems or the study of lipid antigens in pathogenic bacteria .
科学的研究の応用
1. Polymorphism and Dynamics Studies
2,2-Dimethylbutan-1-ol, a compound related to 2,2-Dimethyloxan-4-ol, exhibits complex solid-state polymorphism and relaxational dynamics, as explored through adiabatic calorimetry and dielectric spectroscopy. This research provides insights into the thermodynamical properties and phase behavior of similar compounds (Juszyńska-Gałązka et al., 2013).
2. Synthesis and Transformations
The synthesis and transformation of 3-(2,2-dimethyloxan-4-yl)-4-methylpentanenitrile, a derivative of 2,2-Dimethyloxan-4-ol, have been explored. This research highlights the potential applications of 2,2-Dimethyloxan-4-ol in organic chemistry and pharmaceuticals (Harutyunyan et al., 2017).
3. Biochemical and Ecological Control in Water Sources
Compounds like 2,2-Dimethyloxan-4-ol are studied for their role in the biochemical and ecological control of geosmin and 2-Methylisoborneol in source waters. This research is crucial for understanding and managing drinking water malodors (Jüttner & Watson, 2007).
4. Antioxidant and Antitumor Properties
The peroxyl-radical-scavenging activity and potential antioxidant properties of 2,2-dimethyl-5-hepten-2-ol, a structural analogue of 2,2-Dimethyloxan-4-ol, have been studied. This research provides insights into the potential medical applications of these compounds in the treatment of diseases related to oxidative stress (Stobiecka et al., 2016).
特性
IUPAC Name |
2,2-dimethyloxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2)5-6(8)3-4-9-7/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONHKCQIMVZXBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406790 | |
| Record name | 2,2-dimethyloxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyloxan-4-ol | |
CAS RN |
24945-13-9 | |
| Record name | 2,2-dimethyloxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyloxan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309489.png)











